



Application Note: Precise Dilution of 50x HAT Supplement for Hybridoma Selection

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Compound of Interest		
Compound Name:	Aminopterin Sodium	
Cat. No.:	B1665362	Get Quote

Introduction

The Hypoxanthine-Aminopterin-Thymidine (HAT) supplement is a crucial component in the selection of hybridoma cells following the fusion of myeloma cells with antibody-producing B cells. This selection process is a cornerstone of monoclonal antibody production. The HAT medium exploits the differential metabolic capabilities of fused hybridoma cells and unfused myeloma cells. Aminopterin, a key component of the HAT supplement, is a folic acid antagonist that inhibits the de novo nucleotide synthesis pathway. This blockage is lethal to myeloma cells that lack a functional salvage pathway. However, hybridoma cells, which inherit a functional salvage pathway from the B-cell parent, can survive in the presence of hypoxanthine and thymidine, which serve as precursors for nucleotide synthesis via this alternative route.[1][2][3]

This application note provides a detailed protocol for the accurate dilution of a 50x HAT supplement to a 1x working concentration, ensuring optimal selective pressure for the robust growth of hybridoma cells while effectively eliminating unfused myeloma cells.

Mechanism of Action

The selective power of the HAT medium lies in the specific biochemical roles of its components:

 Hypoxanthine: A purine derivative that can be converted to inosine monophosphate (IMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a key enzyme in the purine salvage pathway.



- Aminopterin: A potent inhibitor of dihydrofolate reductase (DHFR). This enzyme is essential
 for regenerating tetrahydrofolate, a cofactor required for the de novo synthesis of both
 purines and thymidylate. By blocking DHFR, aminopterin effectively shuts down the de novo
 pathway for DNA synthesis.[3]
- Thymidine: A deoxynucleoside that can be phosphorylated by thymidine kinase (TK) to form thymidine monophosphate (TMP), a precursor for DNA synthesis via the pyrimidine salvage pathway.

Myeloma cell lines used for hybridoma production are specifically selected to be deficient in HGPRT. Consequently, when the de novo pathway is blocked by aminopterin, these cells are unable to produce purines and will perish. Unfused B cells have a limited lifespan in culture and will also be eliminated.[4] Hybridoma cells, however, inherit a functional HGPRT from the B-cell parent and can utilize the salvage pathway to synthesize nucleotides from the supplied hypoxanthine and thymidine, allowing them to proliferate.

Quantitative Data Summary

The following table outlines the concentrations of each component in the 50x stock solution and the final 1x working solution.

Component	50x Stock Concentration	1x Working Concentration
Hypoxanthine	5 mM (680.5 mg/L)	100 μΜ
Aminopterin	20 μM (8.8 mg/L)	0.4 μΜ
Thymidine	0.8 mM (193.8 mg/L)	16 μΜ

Concentrations are derived from multiple sources.

Experimental Protocols

Materials:

• 50x HAT Supplement (e.g., Gibco Cat. No. 21060017)



- Sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics as required for the specific hybridoma cell line.
- Sterile serological pipettes
- Sterile conical tubes or media bottles

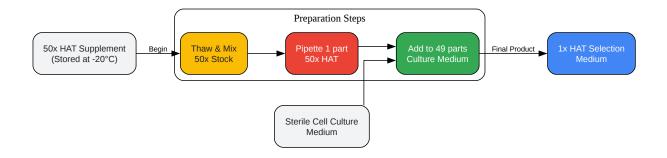
Protocol for Diluting 50x HAT Supplement to 1x Working Concentration:

- Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
- Thawing the Supplement: If the 50x HAT supplement is stored frozen, thaw it at room temperature or in a 37°C water bath until completely liquid. Mix the thawed solution gently by inverting the tube to ensure homogeneity. Avoid vigorous vortexing.
- Calculating Volumes: To prepare a 1x working solution, the 50x stock solution must be diluted 1 in 50. This is achieved by adding 1 volume of the 50x HAT supplement to 49 volumes of cell culture medium.
 - Example for 100 mL of 1x HAT Medium:
 - Volume of 50x HAT Supplement = 100 mL / 50 = 2 mL
 - Volume of cell culture medium = 100 mL 2 mL = 98 mL
 - Example for 500 mL of 1x HAT Medium:
 - Volume of 50x HAT Supplement = 500 mL / 50 = 10 mL
 - Volume of cell culture medium = 500 mL 10 mL = 490 mL
- Preparation of 1x HAT Medium: a. Measure the required volume of pre-warmed (37°C) cell
 culture medium into a sterile container. b. Using a sterile pipette, add the calculated volume
 of the 50x HAT supplement to the cell culture medium. c. Gently mix the solution by swirling
 the container or by pipetting up and down. Ensure the solution is thoroughly mixed before
 use.



• Storage and Use: The freshly prepared 1x HAT medium is ready for use in the selection of hybridoma cells. If not used immediately, store the medium at 2-8°C for a limited period. For longer-term storage, refer to the manufacturer's instructions, though it is generally recommended to prepare the 1x medium fresh.

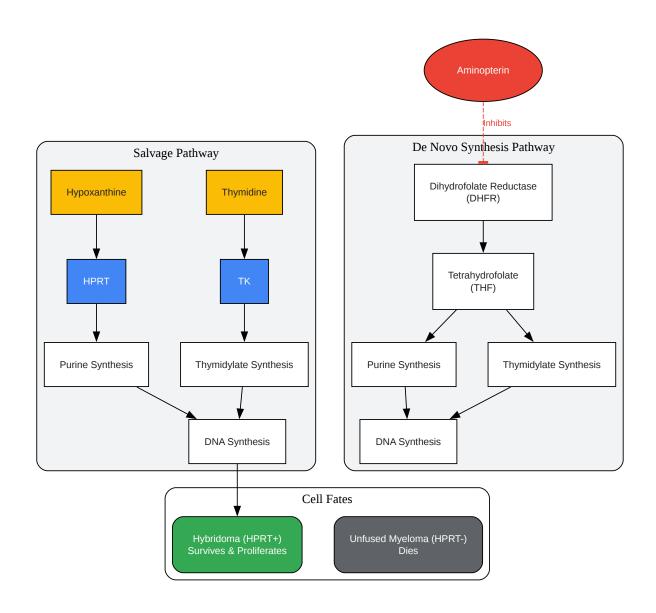
Visualizations



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Caption: Workflow for the preparation of 1x HAT selection medium from a 50x stock solution.





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Caption: Mechanism of HAT selection showing inhibition of the de novo pathway and rescue via the salvage pathway.

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